![molecular formula C12H21BrO B14596441 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene CAS No. 60996-42-1](/img/structure/B14596441.png)
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene: is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound features a bromine atom and an isopropoxy group attached to a cyclononene ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene typically involves the following steps:
Formation of Cyclononene: The starting material, cyclononene, can be synthesized through the hydrogenation of cyclononyne.
Bromination: The cyclononene is then subjected to bromination using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the desired position.
Isopropylation: The final step involves the introduction of the isopropoxy group. This can be achieved by reacting the brominated cyclononene with isopropanol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and cyclononene in industrial reactors.
Efficient Isopropylation: Utilizing continuous flow reactors for the isopropylation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of cyclononane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 9-[(propan-2-yl)oxy]cyclonon-1-ene derivatives with different functional groups.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of cyclononane derivatives.
Scientific Research Applications
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other biochemical processes depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-9-[(propan-2-yl)oxy]cyclooct-1-ene
- 1-Bromo-9-[(propan-2-yl)oxy]cyclodec-1-ene
- 1-Chloro-9-[(propan-2-yl)oxy]cyclonon-1-ene
Uniqueness
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene is unique due to its specific ring size and the presence of both a bromine atom and an isopropoxy group. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
60996-42-1 |
|---|---|
Molecular Formula |
C12H21BrO |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-9-propan-2-yloxycyclononene |
InChI |
InChI=1S/C12H21BrO/c1-10(2)14-12-9-7-5-3-4-6-8-11(12)13/h8,10,12H,3-7,9H2,1-2H3 |
InChI Key |
XMNQMPMUQOUHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCCCCC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

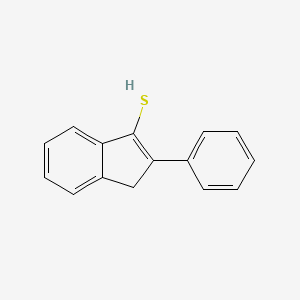
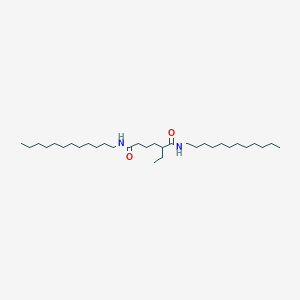
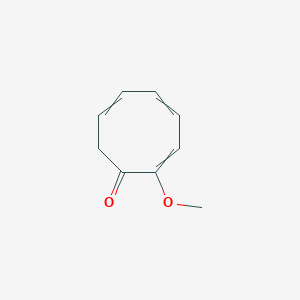

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
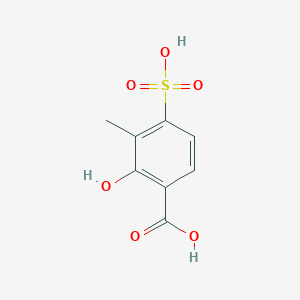
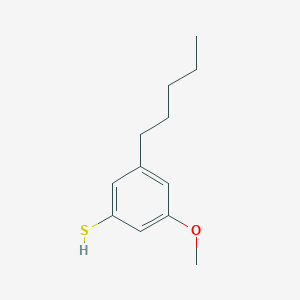
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
